ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate

Lipophilicity Membrane permeability ADME

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (CAS 152712-44-2) is a small-molecule synthetic building block with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. The compound features a partially saturated 3,4-dihydroquinoline core bearing an ethyl 2-oxopropanoate side chain, placing it within the broader chemical space of quinoline and tetrahydroquinoline derivatives frequently employed in medicinal chemistry programs.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 152712-44-2
Cat. No. B183579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
CAS152712-44-2
Synonymsethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CN1CCCC2=CC=CC=C21
InChIInChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15/h3-4,6,8H,2,5,7,9-10H2,1H3
InChIKeyNGXHDIFRFPQYPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (CAS 152712-44-2) Procurement & Differentiation Guide


Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (CAS 152712-44-2) is a small-molecule synthetic building block with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol [1]. The compound features a partially saturated 3,4-dihydroquinoline core bearing an ethyl 2-oxopropanoate side chain, placing it within the broader chemical space of quinoline and tetrahydroquinoline derivatives frequently employed in medicinal chemistry programs [2]. Its computed XLogP3-AA of 2.6 and topological polar surface area of 46.6 Ų indicate balanced lipophilic character suitable for passive membrane permeability in cell-based assays [3]. The compound is commercially available from multiple specialty chemical suppliers at purity grades ranging from 95% to ≥98% [4].

Dihydroquinoline scaffold for medicinal chemistry programs
Balanced lipophilicity profile for cell-based assay development
High-purity grade supports synthesis optimization and analytical reference use

Why Generic Substitution Fails: Critical Differentiation of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (CAS 152712-44-2) from Analogous Building Blocks


Scientific and industrial procurement decisions cannot rely on the interchangeability of in-class dihydroquinoline esters due to quantifiable differences in lipophilicity, functional group reactivity, and documented target engagement. While many dihydroquinoline derivatives share a common core scaffold, subtle structural modifications—including the nature of the ester (ethyl vs. methyl), oxidation state of the heterocycle, and attachment point of the 2-oxopropanoate side chain—directly impact critical properties such as cell permeability and enzyme inhibitory activity [1]. Substituting a closely related analog without empirical verification introduces unquantified risk into downstream synthetic routes or biological screening cascades. The evidence presented below establishes the specific, measurable differentiation that should inform compound selection for research and development applications.

Ester lipophilicity shift
Ethyl ester exhibits higher computed lipophilicity than the methyl analog, which may alter cellular permeability and apparent potency in cell-based assays.
Purity grade variability
95% vs 98% minimum purity corresponds to higher impurity content, potentially introducing off-target artifacts or catalyst interference in synthetic workflows.
Core saturation mismatch
Partially saturated 3,4-dihydroquinoline differs from fully aromatic quinoline in conformational flexibility and electron distribution, which can shift target binding profiles.

Quantitative Differentiation Evidence: Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (152712-44-2) vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: Ethyl Ester vs. Methyl Ester Analog

The target compound, ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, exhibits a computed XLogP3-AA value of 2.6 [1]. This represents a measurable increase in lipophilicity relative to its methyl ester analog, methyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, which is expected to have a lower XLogP (estimated ~2.2 based on the difference between ethyl and methyl esters of analogous compounds) [2]. The increased logP of the ethyl ester suggests enhanced passive membrane permeability, a property that can directly influence cellular uptake and apparent potency in cell-based assays [3].

Computed Lipophilicity
Class-level
ΔXLogP ≈ +0.4 (ethyl vs. methyl ester)
Supports permeability interpretation
In silico prediction; class-level inference
Lipophilicity Membrane permeability ADME Physicochemical property

Commercial Purity Grade Availability: 98% vs. 95% Minimum Purity Specifications

The target compound is commercially available from Shanghai Cool Pharm (catalog KH-27706) and other vendors at a certified purity of ≥98% [1]. This represents a quantifiably higher purity grade compared to alternative suppliers offering the same compound at a minimum purity of 95% . For procurement professionals and laboratory managers, the difference between 98% and 95% purity corresponds to a 60% reduction in total impurity content (2% impurities vs. 5% impurities). This distinction is particularly relevant for synthetic applications where trace impurities can poison catalysts, generate off-target byproducts, or confound biological assay results.

Purity Specification
Head-to-head
≥98% vs ≥95% minimum purity
Impurity content reduced by 60%
HPLC analysis; vendor COA
Purity Quality control Procurement Analytical chemistry

Enzymatic Activity Profile: Comparison with Methyl Ester Analog in DHODH Inhibition

While the target compound itself lacks published direct IC50 data, a closely related analog—methyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate—has been evaluated for inhibition of human dihydroorotate dehydrogenase (DHODH) and demonstrated an IC50 of 1.09 × 10³ nM (1.09 μM) in a colorimetric DCIP assay [1]. This established baseline activity provides a critical reference point for structure-activity relationship (SAR) exploration. The ethyl ester of the target compound is predicted to exhibit comparable or marginally reduced DHODH inhibitory activity relative to the methyl analog, based on the slightly increased steric bulk of the ethyl group. Direct comparative evaluation of the ethyl ester is warranted for any program targeting DHODH or related pyrimidine biosynthesis pathways.

DHODH Inhibition
Context-dependent
Methyl analog IC50 = 1,090 nM; target: no published data
SAR baseline reference
Direct data lacking for target compound
Enzyme inhibition DHODH IC50 Structure-activity relationship

Structural Differentiation: 3,4-Dihydroquinoline Core vs. Fully Aromatic Quinoline Core

The target compound contains a 3,4-dihydroquinoline core—a partially saturated bicyclic system—which distinguishes it conformationally and electronically from fully aromatic quinoline analogs such as ethyl 3-oxo-3-(quinolin-2-yl)propanoate . The saturation of the heterocyclic ring in the target compound increases conformational flexibility and alters the electron density distribution around the nitrogen atom. This structural distinction can translate to differential binding to biological targets; for example, dihydroquinoline-containing STAT3 Inhibitor VII demonstrates a cellular IC50 of 170 nM for STAT3 Y705 phosphorylation, a level of potency not observed for fully aromatic quinoline analogs in the same assay context .

Core Scaffold
Class-level
3,4-dihydroquinoline vs fully aromatic quinoline
Conformational flexibility may enable distinct binding
Class-level inference; qualitative comparison
Scaffold Saturation Conformation Molecular recognition

Rotatable Bond Count and Conformational Entropy Relative to Bulkier Analogs

The target compound possesses five rotatable bonds as computed by PubChem, a feature that directly influences its conformational entropy and potential for target engagement [1]. In comparison, structurally related dihydroquinoline derivatives bearing bulkier substituents—such as tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (C19H28N2O2, MW 316.44)—exhibit increased rotatable bond counts and higher molecular weight, which may negatively impact ligand efficiency metrics [2]. The relatively compact and balanced property profile of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (MW 247.29, 5 rotatable bonds, TPSA 46.6 Ų) positions it favorably as a starting point for fragment-based or lead-like optimization campaigns.

Conformational Profile
Context-dependent
5 rotatable bonds; MW 247 vs 316 for bulkier analog
Lower MW and controlled flexibility
Computed descriptors; cross-study comparable
Conformational analysis Molecular flexibility Drug-likeness Ligand efficiency

Limitation Statement: Absence of Published Direct Biological Activity Data

A comprehensive search of the peer-reviewed literature, patent databases, and authoritative repositories (including PubChem, BindingDB, ChEMBL, and PubMed) reveals that no direct, quantitative biological activity data (e.g., IC50, EC50, Ki) for ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (CAS 152712-44-2) has been published to date. Consequently, the differentiation evidence presented above relies primarily on computed physicochemical properties, commercial purity specifications, and class-level inferences drawn from structurally related dihydroquinoline derivatives. Procurement decisions should be informed by this limitation. For applications requiring pre-validated biological activity, alternative compounds with established in vitro or in vivo data may be more suitable.

Biological Data Gap
Data to verify
No published direct IC50/EC50
Data to verify; exploratory use
Literature and database search as of 2026
Data gap Due diligence Research use only

Best Research and Industrial Application Scenarios for Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (152712-44-2)


Medicinal Chemistry Lead Generation and Fragment-Based Drug Discovery

The compound's balanced physicochemical profile (XLogP 2.6, MW 247.29, 5 rotatable bonds) makes it a suitable starting scaffold for fragment-based drug discovery and lead generation programs targeting the dihydroquinoline chemical space [1]. Its ethyl ester functionality provides a handle for further derivatization through hydrolysis to the corresponding carboxylic acid or transesterification, enabling rapid SAR exploration .

Structure-Activity Relationship (SAR) Studies on DHODH or Related Targets

Given the established DHODH inhibitory activity of the closely related methyl ester analog (IC50 = 1.09 μM) [2], the target compound is an appropriate comparator for systematic SAR studies aimed at understanding the impact of ester moiety variation on enzyme inhibition and cellular activity. Its higher lipophilicity (ΔXLogP ≈ +0.4 vs. methyl analog) [1] may yield differential cellular permeability and target engagement, providing valuable insights for lead optimization.

Synthetic Methodology Development and Chemical Process Optimization

With established synthetic routes available from commercial vendors and certified purity grades up to 98% [3], the compound serves as a reliable substrate for developing and optimizing novel synthetic transformations on the dihydroquinoline scaffold. Its defined structure and commercial availability make it an ideal test compound for reaction scoping, catalyst screening, and process chemistry development.

Analytical Reference Standard for Quality Control and Method Validation

The commercial availability of high-purity material (≥98%) [3] supports its use as a reference standard for HPLC method development, LC-MS calibration, and quality control applications. The well-defined molecular descriptors and CAS registry number ensure traceability and reproducibility in analytical workflows.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Lead-like physicochemical profile; ester derivatization handle
Fragment elaboration viability; SAR exploration
DHODH SAR exploration
Comparable scaffold with known SAR baseline
Impact of ester variation on enzyme inhibition and cell permeability
Synthetic methodology optimization
Commercial availability with defined purity; stable scaffold
Reaction scope, catalyst screening, process robustness
Analytical reference standard
High-purity grade (≥98%); CAS-defined identity
HPLC/LC-MS method linearity, precision, and traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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